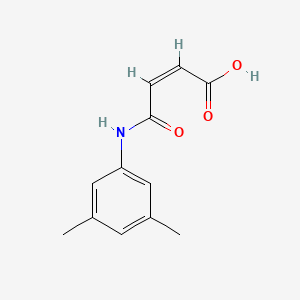
(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is an organic compound that features a conjugated system with both an aromatic ring and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid typically involves the condensation of 3,5-dimethylaniline with a suitable α,β-unsaturated carbonyl compound. One common method is the Knoevenagel condensation, where 3,5-dimethylaniline reacts with malonic acid derivatives under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine and alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to certain biological substrates.
Medicine
Medicinally, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of the aromatic amine and the conjugated system is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with enzymes or receptors, while the conjugated system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 3-Methoxyphenylboronic acid
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of an aromatic amine and a conjugated enone system. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPBFVIFASQTTQ-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














